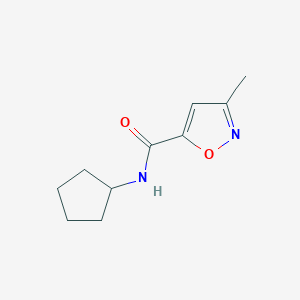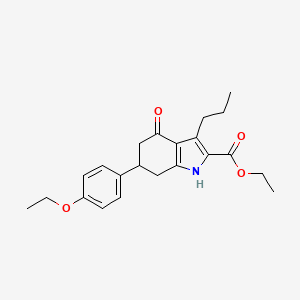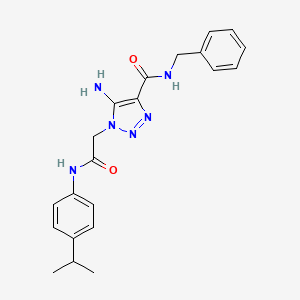
N-cyclopentyl-3-methylisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE is a compound belonging to the isoxazole family, which is known for its significant biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE typically involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid. This process can be catalyzed by various metal catalysts such as Cu (I) or Ru (II) through a (3 + 2) cycloaddition reaction . recent advancements have focused on developing metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound often employ scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize human intervention .
Analyse Des Réactions Chimiques
Types of Reactions
N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include aniline derivatives, isoxazole-carboxylic acid, and various oxidizing and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Applications De Recherche Scientifique
N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE include other isoxazole derivatives such as:
Uniqueness
N-CYCLOPENTYL-3-METHYL-5-ISOXAZOLECARBOXAMIDE is unique due to its specific cyclopentyl and methyl substitutions, which may confer distinct biological activities and chemical properties compared to other isoxazole derivatives. These unique features make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
N-cyclopentyl-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-7-6-9(14-12-7)10(13)11-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,13) |
Clé InChI |
IOTZNKBACRLQFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14995941.png)
![6-bromo-4-[4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14995946.png)
![3-amino-6-benzyl-N-(2-ethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14995959.png)
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14995962.png)
![3-benzyl-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14995975.png)

![2-(2-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B14995996.png)
![3-benzyl-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996004.png)
![5,7-dimethoxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14996009.png)

![N-(3,5-dimethylphenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14996014.png)
![N-(4-fluorobenzyl)-8-methyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14996026.png)
![8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996028.png)
![5-amino-N-(3,4-dimethylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14996031.png)
